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Compound of Interest

Compound Name: Jmv 236

Cat. No.: B1672977 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a compound is paramount. This guide provides a comparative analysis of JMV 236, a

cholecystokinin (CCK) analog, and its interaction with its primary target receptors. Due to a lack

of publicly available quantitative data on the cross-reactivity of JMV 236 with other receptors,

this guide will focus on the known interactions with the CCK receptor family and provide a

framework for evaluating potential off-target effects.

JMV 236 is a derivative of the cholecystokinin-octapeptide-sulfate (CCK-8S)[1]. Like its parent

compound, JMV 236 has been shown to exhibit activity at CCK receptors, playing a role in

physiological processes such as pancreatic amylase secretion and food intake[1].

Cholecystokinin receptors are G-protein coupled receptors (GPCRs) with two main subtypes:

CCK1 and CCK2[2][3]. The CCK1 receptor is primarily found in the gastrointestinal system and

parts of the central nervous system, while the CCK2 receptor is more widely distributed in the

brain and stomach[2].

Comparative Binding Affinity of JMV 236
A comprehensive understanding of a ligand's cross-reactivity begins with its affinity for its

intended targets. While specific binding affinity values (e.g., Kᵢ or IC₅₀) for JMV 236 are not

readily available in the public domain, its activity is reported to be similar to that of CCK-8S. For

context, CCK-8 binds to both CCK1 and CCK2 receptors with high affinity, typically in the low

nanomolar range.

Table 1: Binding Affinity of Cholecystokinin Analogs for CCK Receptors
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Compound Receptor Binding Affinity (Kᵢ)

JMV 236 CCK1 Data not available

CCK2 Data not available

CCK-8 CCK1 ~0.5 - 2 nM

CCK2 ~0.3 - 1 nM

Note: The binding affinity for CCK-8 is provided as a reference range from literature. The

absence of data for JMV 236 highlights a critical gap in its pharmacological profile.

Evaluation of Off-Target Interactions
Assessing the cross-reactivity of a compound with a panel of other receptors is a crucial step in

drug development to identify potential side effects. Unfortunately, there are no published

studies detailing the screening of JMV 236 against a broad range of receptors.

In the absence of direct data for JMV 236, a standard approach to evaluate cross-reactivity

involves screening the compound against a panel of receptors, ion channels, and transporters.

A typical panel would include receptors from different families, such as adrenergic,

dopaminergic, serotonergic, histaminergic, and muscarinic receptors, among others.

Experimental Protocols
To determine receptor binding affinity and cross-reactivity, several standard experimental

protocols are employed.

1. Radioligand Binding Assays:

This is a common method to determine the affinity of a ligand for a receptor.

Objective: To measure the binding of JMV 236 to CCK1 and CCK2 receptors and a panel of

off-target receptors.

Methodology:

Prepare cell membranes or tissues expressing the receptor of interest.
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Incubate the membranes with a radiolabeled ligand that is known to bind to the receptor.

Add increasing concentrations of the unlabeled test compound (JMV 236).

After incubation, separate the bound from the unbound radioligand by filtration.

Measure the radioactivity of the filter-bound complex.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined.

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value.

2. Functional Assays:

These assays measure the biological response of a cell upon receptor activation or inhibition.

Objective: To determine if JMV 236 acts as an agonist or antagonist at CCK receptors and to

assess its functional activity at other receptors.

Methodology (e.g., Calcium Mobilization Assay for Gq-coupled receptors like CCK1):

Culture cells expressing the receptor of interest.

Load the cells with a calcium-sensitive fluorescent dye.

Add the test compound (JMV 236) at various concentrations.

Measure the change in fluorescence, which corresponds to the change in intracellular

calcium concentration.

The concentration of the compound that produces 50% of the maximal response (EC₅₀ for

agonists) or inhibits the response to a known agonist by 50% (IC₅₀ for antagonists) is

determined.

Signaling Pathways

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1672977?utm_src=pdf-body
https://www.benchchem.com/product/b1672977?utm_src=pdf-body
https://www.benchchem.com/product/b1672977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The interaction of JMV 236 with CCK receptors initiates intracellular signaling cascades. The

CCK1 receptor primarily couples to the Gq/11 family of G-proteins, leading to the activation of

phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP₃) and

diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C

(PKC). The CCK2 receptor can also couple to Gq/11.
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Caption: CCK1 Receptor Signaling Pathway.

Experimental Workflow for Cross-Reactivity
Screening
A typical workflow for assessing the cross-reactivity of a compound like JMV 236 is a multi-step

process.
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Caption: Experimental Workflow for Cross-Reactivity Screening.
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While JMV 236 is identified as a CCK-8S analog with similar activity, a significant information

gap exists regarding its specific binding affinities for CCK receptor subtypes and its broader

cross-reactivity profile. For a comprehensive evaluation of its therapeutic potential and off-

target liabilities, further in-depth studies employing standardized binding and functional assays

are essential. The frameworks provided in this guide offer a standard for how such an

evaluation should be conducted and presented.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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